2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-isopropylbenzylidene)acetohydrazide 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-isopropylbenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16080236
InChI: InChI=1S/C18H22N4OS/c1-12(2)16-7-5-15(6-8-16)10-19-22-17(23)11-24-18-20-13(3)9-14(4)21-18/h5-10,12H,11H2,1-4H3,(H,22,23)/b19-10+
SMILES:
Molecular Formula: C18H22N4OS
Molecular Weight: 342.5 g/mol

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-isopropylbenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC16080236

Molecular Formula: C18H22N4OS

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N'-(4-isopropylbenzylidene)acetohydrazide -

Specification

Molecular Formula C18H22N4OS
Molecular Weight 342.5 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C18H22N4OS/c1-12(2)16-7-5-15(6-8-16)10-19-22-17(23)11-24-18-20-13(3)9-14(4)21-18/h5-10,12H,11H2,1-4H3,(H,22,23)/b19-10+
Standard InChI Key DJNCBIRXUCYVDQ-VXLYETTFSA-N
Isomeric SMILES CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C)C
Canonical SMILES CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)C(C)C)C

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the thioether intermediate: Reacting 4,6-dimethylpyrimidine-2-thiol with an appropriate halogenated acetohydrazide derivative under basic conditions to form the thioether-acetohydrazide backbone.

  • Condensation reaction: The thioether-acetohydrazide intermediate is reacted with 4-isopropylbenzaldehyde in ethanol or another polar solvent, yielding the final hydrazone product.

This two-step synthesis is efficient and allows for structural modifications to optimize biological activity.

Analytical Characterization

To confirm the structure, the following techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies proton and carbon environments; confirms the hydrazone linkage.
Mass SpectrometryVerifies molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., C=N stretch for hydrazone).
Elemental AnalysisConfirms the empirical formula through C, H, N, S analysis.

Antimicrobial Activity

Compounds containing pyrimidine and hydrazone moieties often exhibit antimicrobial properties by targeting bacterial enzymes or DNA synthesis pathways. The thioether group may enhance membrane penetration, increasing efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Hydrazones are known for their cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. The aromatic substituents in this compound may facilitate binding to specific receptors or enzymes critical for tumor growth.

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